3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
“3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C8H10BrN5 . It is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of “3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine” consists of a pyrazolo[3,4-d]pyrimidine core with a bromine atom at the 3-position and an isopropyl group at the 2-position . The 4-position of the pyrimidine ring is substituted with an amine group .Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. Inhibition of CDK2 is a promising strategy for cancer therapy as it can halt the proliferation of tumor cells. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .
Antitumor Activity: Cell Cycle Arrest and Apoptosis Induction
Further research into this compound has revealed its ability to induce cell cycle arrest and apoptosis in tumor cells. This dual activity makes it an attractive candidate for antitumor drugs. The compound has demonstrated potent effects in altering cell cycle progression and inducing apoptosis within HCT cells, which are crucial mechanisms for inhibiting cancer growth .
Molecular Docking and Drug Design
The structure of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine allows it to fit well into the active site of CDK2, as confirmed by molecular docking simulations. This property is essential for the design of new drugs targeting CDK2, providing a basis for the development of more potent and selective inhibitors .
Antibacterial Applications
Apart from its antitumor potential, this compound has also been evaluated for its antibacterial activity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This broad-spectrum antibacterial activity opens up possibilities for its use in treating various bacterial infections .
Pharmacokinetics and ADMET Profiling
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted to predict the pharmacokinetic properties of this compound. These studies are crucial for understanding the drug-likeness and potential side effects of the compound before advancing to clinical trials .
Synthesis and Chemical Biology
The compound’s synthesis involves interesting chemistry that can be applied to the field of chemical biology. Its structure allows for various substitutions, which can be exploited to study the relationship between chemical structure and biological activity, aiding in the discovery of new biologically active molecules .
Enzymatic Inhibitory Activity
The enzymatic inhibitory activity of this compound against CDK2/cyclin A2 has been achieved for the most potent anti-proliferative compounds. This activity is significant for understanding the mechanism of action and for the potential development of enzyme-specific drugs .
Drug-Likeness and Structure-Activity Relationship (SAR)
The drug-likeness of this compound has been assessed using the Boiled Egg chart, which helps in predicting the likelihood of a compound being absorbed by the human body. Additionally, SAR studies help in identifying the key structural features required for the observed antitumor activity .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a critical biochemical pathway. Specifically, it leads to a significant alteration in cell cycle progression, causing cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
Future Directions
The future directions for the study of “3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine” and related compounds could involve further exploration of their potential as TRK inhibitors . Additionally, their synthesis methods could be optimized, and their physical and chemical properties could be studied in more detail.
properties
IUPAC Name |
3-bromo-2-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN5/c1-4(2)14-6(9)5-7(10)11-3-12-8(5)13-14/h3-4H,1-2H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASCPMGZADDPOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2C(=NC=NC2=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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